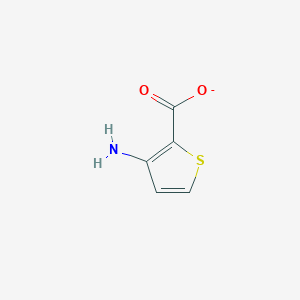

3-Amino-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-2-thiophenecarboxylate, specifically methyl this compound (CAS: 22288-78-4), is a heterocyclic compound with the molecular formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol . It is a white crystalline solid with a melting point of 64–66°C and a boiling point of 102°C . The compound is synthesized via refluxing methyl this compound with urea at 190°C, followed by purification using sodium hydroxide and hydrochloric acid . Its IR spectrum confirms characteristic absorptions for NH, C=O, and C=C bonds .

This compound serves as a critical intermediate in agrochemicals (e.g., sulfonylurea herbicides) and pharmaceuticals. It is commercially available from suppliers like TCI Chemicals and Kanto Reagents, with purity levels exceeding 98% .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-2-thiophenecarboxylate is a crucial building block in the synthesis of numerous pharmaceutical compounds. It has been particularly noted for its role in developing drugs targeting neurological and cardiovascular diseases. The compound is involved in the synthesis of thienopyrimidine derivatives, which are essential for creating kinase inhibitors that regulate dysfunctional cell signaling in cancer cells, as well as other therapeutic agents against hepatitis C virus infections and various cancers .

Case Study: Kinase Inhibitors

Thienopyrimidine derivatives synthesized from methyl this compound have shown promising results as inhibitors of the c-Kit proto-oncogene, which is implicated in several malignancies, including gastrointestinal tumors and acute myelogenous leukemia. These inhibitors work by selectively targeting the kinase activity associated with tumor proliferation, thus providing a potential therapeutic pathway with reduced side effects compared to traditional chemotherapy .

Agricultural Chemicals

In agriculture, methyl this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its incorporation into these products enhances crop protection and yield, making it a valuable component in sustainable agricultural practices .

Material Science

The compound also finds applications in material science, particularly in the development of advanced materials like conductive polymers. These materials are essential for various electronic applications, including sensors and energy storage devices. The unique properties of thiophene derivatives contribute to improved conductivity and stability in these applications .

Biochemical Research

In biochemical research, methyl this compound serves as an important reagent in enzyme studies and metabolic pathway investigations. Its ability to act as an intermediate allows researchers to explore complex biochemical reactions and understand enzyme mechanisms better .

Case Study: Enzyme Mechanism Studies

Research involving this compound has led to insights into enzyme mechanisms that are critical for metabolic processes. For instance, studies have utilized methyl this compound to investigate the catalytic properties of specific enzymes, helping to elucidate their roles in metabolic pathways relevant to disease states .

Organic Synthesis

Methyl this compound is a versatile intermediate in organic synthesis. It facilitates the creation of complex molecules across various industries, including pharmaceuticals and agrochemicals. The compound has been employed in synthesizing derivatives such as 4-nitro and 4-aminothienyl ureas, which have distinct biological activities .

Synthesis Examples

- 4-Nitro and 4-Aminothienyl Ureas : These compounds are synthesized using methyl this compound as a starting material, leading to products with potential applications in medicinal chemistry.

- Quinazolinocarboline Alkaloids : The total synthesis of these alkaloids from methyl this compound showcases its utility in producing complex natural products with pharmacological significance .

Summary Table of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological and cardiovascular diseases | Development of kinase inhibitors for cancer treatment |

| Agricultural Chemicals | Formulation of herbicides and fungicides | Enhanced crop protection and yield |

| Material Science | Creation of conductive polymers | Improved electronic device performance |

| Biochemical Research | Enzyme mechanism studies | Insights into metabolic pathways |

| Organic Synthesis | Intermediate for complex molecule synthesis | Production of biologically active compounds |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-thiophenecarboxylate derivatives?

The synthesis of 3-amino-substituted thiophene derivatives typically involves cyclocondensation reactions. For example, 3-aminothiophene-2-carboxamide can be synthesized by refluxing 2-cyanoacetamide with 2,5-dihydroxy-1,4-dithiane in ethanol using triethylamine as a catalyst, followed by purification via recrystallization (yield: 75%) . Thiophene carboxylate esters are often synthesized via nucleophilic substitution or acylation reactions under nitrogen protection, with purification achieved through reverse-phase HPLC .

Q. How should researchers characterize the purity and structural identity of this compound compounds?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and hydrogen/carbon environments (e.g., δ 5.20 ppm for -NH₂ in DMSO-d₆) .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at 1670 cm⁻¹ for amides) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% via gradient elution with methanol-water) .

Q. What safety protocols are critical when handling this compound derivatives?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) .

- Storage : Store in airtight containers at 2–8°C, away from incompatible substances like strong oxidizers .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar thiophene derivatives?

- Multi-Technique Validation : Cross-validate NMR and IR data with computational tools (e.g., PubChem’s Lexichem TK) to resolve ambiguities in carbonyl or amine group assignments .

- X-ray Crystallography : For compounds with ambiguous stereochemistry (e.g., cyclohexenyl substituents), single-crystal X-ray analysis provides definitive structural confirmation .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

- Catalyst Screening : Use organocatalysts like triethylamine to enhance reaction rates and selectivity in cyclocondensation steps .

- Purification Optimization : Employ reverse-phase HPLC with gradient elution (e.g., 30%→100% methanol) to isolate high-purity products (>95%) .

- Reaction Monitoring : Track progress via TLC (n-hexane:ethyl acetate = 7:3) to terminate reactions at optimal conversion points .

Q. What mechanisms underlie the biological activity of this compound derivatives in disease models?

- Antibacterial Action : Derivatives like ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate inhibit bacterial enzymes (e.g., penicillin-binding proteins) via competitive binding .

- Anticancer Potential : Methyl 3-acylamino derivatives disrupt kinase signaling pathways (e.g., protein-tyrosine phosphatase 1B inhibition) in cancer cell lines .

Q. How can researchers address challenges in scaling up thiophene derivative synthesis for preclinical studies?

- Solvent Selection : Replace ethanol with DMF or THF for higher solubility of intermediates in large-scale reactions .

- Flow Chemistry : Implement continuous-flow systems to improve heat management and reduce side reactions in exothermic steps .

Q. What are emerging applications of this compound derivatives in neurobiology or immunology?

- Neuroprotection : Derivatives with dimethoxybenzylidene substituents (e.g., compound 5) show promise in modulating glutamate receptor activity .

- Immunomodulation : Carboxamide-functionalized thiophenes (e.g., 2-amino-4-phenylthiophene-3-carboxamide) inhibit cytokine release in macrophage models .

Q. Methodological Considerations

Q. How should researchers design experiments to assess structure-activity relationships (SAR) in thiophene derivatives?

- Substituent Variation : Systematically modify substituents (e.g., cyclohexyl, methoxy, nitro groups) and evaluate effects on bioactivity .

- Computational Modeling : Use tools like Molecular Docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., PTP1B) .

Q. What are the limitations of current studies on this compound derivatives, and how can they be addressed?

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Position and Reactivity

The position of substituents on the thiophene ring significantly impacts reactivity and applications:

- Methyl 3-amino-2-thiophenecarboxylate exhibits higher reactivity in N-arylation reactions compared to its isomer, methyl 2-amino-3-thiophenecarboxylate. For example, in reactions with 4-iodoanisole, the former achieves diarylation yields of 65–92%, while the latter shows reduced efficiency due to steric hindrance .

- Methyl 3-amino-5-methylthiophenecarboxylate (CAS: 76575-71-8) introduces a methyl group at the 5-position, enhancing steric bulk and altering electronic properties. This modification reduces its utility in diarylation but improves stability in acidic conditions .

Functional Group Variations

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (CAS: N/A) replaces the methyl ester with an ethyl group and adds a 3-chlorophenyl substituent. This increases lipophilicity, making it more suitable for drug delivery systems .

- 3-Amino-2-thiophenecarboxamides (e.g., compounds 3a-e) replace the ester group with an amide, enabling participation in cyclization reactions to form thieno[3,2-d]pyrimidines, which show antitumor activity .

Halogenated Derivatives

- Methyl 5-iodothiophene-2-carboxylate (CAS: 88105-22-0) incorporates iodine at the 5-position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). However, its bulkier structure reduces solubility in polar solvents .

- Ethyl 3-bromo-4-cyano-5-sulfanylthiophene-2-carboxylate (CAS: N/A) combines bromine and cyano groups, enabling Sandmeyer reactions to synthesize thienothienopyrimidines. Its planar structure promotes π-π stacking in crystal lattices .

Comparative Data Table

Key Research Findings

- Synthetic Utility: Methyl this compound undergoes efficient N-arylation with aromatic iodides (e.g., 4-iodoanisole) to yield triarylamines, crucial for optoelectronic materials .

- Biological Activity: Derivatives like thieno[3,2-d]pyrimidine-2,4-dione exhibit inhibitory effects on enzymes such as dipeptidyl peptidase-4 (DPP-4), relevant to diabetes treatment .

- Steric vs. Electronic Effects : Substituents at the 4- or 5-positions (e.g., methyl, iodine) reduce reactivity in cross-coupling reactions but enhance thermal stability .

Preparation Methods

Synthesis via Iron(III) Chloride and Trichlorotriazine

This high-yield method employs a multi-step reaction sequence involving nucleophilic substitution and cyclization.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester | 70–90°C, 4 h in DMF | 96.5% |

Procedure :

-

Step 1 : Dissolve 87 g (0.5 mol) of the starting ester in DMF (435 mL) with FeCl₃ (2.43 g) and cyanuric chloride (2.77 g). Add hydroxylamine hydrochloride (48.6 g) and heat to 70–90°C for 4 h.

-

Step 2 : Quench the reaction with NH₄OH (600 mL), filter the precipitate, and wash with water to obtain the product.

Mechanism :

The reaction proceeds through nucleophilic attack by hydroxylamine on the carbonyl group, forming an oxime intermediate. Iron(III) chloride acts as a catalyst, facilitating cyclization to yield the thiophene ring .

Synthesis from Methyl Thioglycolate and 2-Chloroacrylonitrile

This method exploits the reactivity of thioglycolate with acrylonitrile derivatives under basic conditions.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Methyl thioglycolate, 2-chloroacrylonitrile | 0–20°C, 1 h in MeOH with NaOMe | 57% |

Procedure :

-

Step 1 : Combine methyl thioglycolate (10.6 g, 100 mmol) and NaOMe (10.8 g) in MeOH (90 mL). Add 2-chloroacrylonitrile (8.75 g) dropwise at 0°C.

-

Step 2 : Stir at room temperature for 1 h, partition the mixture with H₂O/EtOAc, and purify via silica gel chromatography.

Mechanism :

The reaction involves nucleophilic addition of thioglycolate to the α,β-unsaturated nitrile, followed by cyclization to form the thiophene ring. Sodium methoxide deprotonates intermediates, driving ring closure .

Alternative Approaches and Derivatives

Suzuki Coupling Applications

Methyl this compound serves as a precursor in cross-coupling reactions. For instance, bromination with NBS followed by Suzuki coupling with boronic acids produces bioactive analogues (e.g., PI-2620 derivatives) .

Critical Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Yield | High (96.5%) | Moderate (57%) |

| Complexity | Multi-step, catalyst-dependent | Single-step, fewer reagents |

| Scalability | Suitable for large batches | Limited by reaction temperature |

Key Considerations :

-

Method 1 is preferred for industrial production due to high efficiency, though it requires careful handling of FeCl₃ and cyanuric chloride.

-

Method 2 offers simplicity but lower yield, making it suitable for small-scale syntheses.

Properties

Molecular Formula |

C5H4NO2S- |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

3-aminothiophene-2-carboxylate |

InChI |

InChI=1S/C5H5NO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8)/p-1 |

InChI Key |

CQSJDKGNONPQOQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CSC(=C1N)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.